2-(1-Methanesulfonylcyclopropyl)propan-2-ol

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

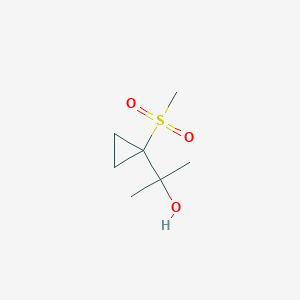

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1803598-00-6 and carries the molecular formula C7H14O3S with a molecular weight of 178.2493 grams per mole. The International Union of Pure and Applied Chemistry name is formally designated as 2-(1-(methylsulfonyl)cyclopropyl)propan-2-ol, which accurately describes the structural arrangement of the substituents.

The nomenclature reflects the presence of three distinct structural elements: a tertiary alcohol group (propan-2-ol), a cyclopropane ring system, and a methanesulfonyl substituent. The numbering system prioritizes the tertiary alcohol as the principal functional group, with the cyclopropyl ring bearing the methanesulfonyl substituent at position 1. The compound's systematic name clearly indicates that the cyclopropane ring is substituted at carbon-1 with a methanesulfonyl group, and this entire cyclopropyl unit is attached to carbon-2 of the propanol backbone.

The International Chemical Identifier representation provides additional structural specificity with the code InChI=1S/C7H14O3S/c1-6(2,8)7(4-5-7)11(3,9)10/h8H,4-5H2,1-3H3, which encodes the complete connectivity and bonding pattern of all atoms within the molecule. The corresponding International Chemical Identifier Key VLLDZBJCHOTBQA-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and cross-referencing across different chemical information systems.

Molecular Geometry and Stereoelectronic Properties

The molecular geometry of this compound is characterized by several distinctive structural features that significantly influence its stereoelectronic properties. The cyclopropane ring system introduces substantial ring strain due to the forced 60-degree bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5 degrees. This geometric constraint results in the formation of bent bonds, where the carbon-carbon bonding orbitals are bent outward with an inter-orbital angle of approximately 104 degrees, as established in cyclopropane structural studies.

The presence of the methanesulfonyl group attached to the cyclopropane ring creates additional stereoelectronic complexity. Sulfone functional groups are known to exhibit strong electron-withdrawing properties through both inductive and resonance effects, which can significantly influence the electronic distribution within the cyclopropane ring system. The sulfur atom in the methanesulfonyl group adopts a tetrahedral geometry with two sulfur-oxygen double bonds and one sulfur-carbon single bond, creating a highly polarized electronic environment.

The tertiary alcohol functionality contributes additional conformational flexibility to the molecule. The quaternary carbon center bearing the hydroxyl group creates a bulky substitution pattern that may influence the overall molecular conformation through steric interactions. The Simplified Molecular Input Line Entry System representation CC(C1(CC1)S(=O)(=O)C)(O)C clearly illustrates the connectivity pattern and provides insight into the three-dimensional arrangement of atoms.

Predicted collision cross section data for various ionization states of the compound provides valuable information about its gas-phase geometry and size. The molecular ion [M+H]+ exhibits a predicted collision cross section of 145.8 Ångstroms squared, while the sodium adduct [M+Na]+ shows a larger cross section of 155.8 Ångstroms squared, indicating conformational changes upon cation coordination.

Crystallographic Analysis of Cyclopropane-Sulfone Hybrid Systems

While direct crystallographic data for this compound is not available in the search results, analysis of related cyclopropane-sulfone hybrid systems provides valuable insights into the structural characteristics of this class of compounds. Crystallographic studies of phenylsulfonyl-substituted cyclopropanes have revealed important structural parameters that can be extrapolated to understand the behavior of methanesulfonyl-substituted systems.

Research on diastereoselective synthesis of cyclopropanes with multiple sulfur substitution has demonstrated that sulfone groups significantly influence the stereochemical outcome of cyclopropane formation reactions. The crystal structures of phenylsulfonyl-substituted cyclopropanes show that the sulfone group adopts specific orientations relative to the cyclopropane ring plane, which are determined by steric and electronic factors. These structural studies indicate that sulfone substituents can control the conformational preferences of cyclopropane systems through both steric bulk and electronic interactions.

The crystallographic analysis of related sulfone-substituted cyclopropanes reveals that the cyclopropane ring maintains its characteristic short carbon-carbon bond distances of approximately 151 picometers, despite the presence of electron-withdrawing substituents. The sulfone group typically exhibits standard bond lengths and angles, with sulfur-oxygen double bonds of approximately 1.44 Ångstroms and sulfur-carbon single bonds of approximately 1.76 Ångstroms.

Asymmetry parameters determined from crystallographic studies of related systems suggest that methanesulfonyl substitution may introduce measurable distortions in the cyclopropane ring geometry. The electron-withdrawing nature of the sulfone group can influence the distribution of electron density within the three-membered ring, potentially affecting bond lengths and angles in a manner that differs from unsubstituted cyclopropane.

Conformational Analysis Through Computational Modeling

Computational modeling studies of cyclopropane-containing molecules provide important insights into the conformational behavior of this compound. The compound's structure presents several conformational degrees of freedom, including rotation around the bond connecting the cyclopropane ring to the tertiary alcohol carbon, as well as potential pyramidal inversion at the sulfur center, although the latter is typically slow due to the high barrier associated with sulfone inversion.

The cyclopropane ring itself maintains a rigid planar geometry due to the constraints imposed by the three-membered ring structure. However, the orientation of the methanesulfonyl substituent relative to the ring plane can vary, with different conformations potentially being accessible through rotation around the cyclopropane-sulfur bond. Computational studies on related systems suggest that the sulfone group preferentially adopts orientations that minimize steric interactions while maximizing favorable electrostatic interactions.

Density functional theory calculations on related cyclopropane-sulfone systems have revealed that the sulfone group can significantly influence the electronic structure of the cyclopropane ring through conjugative interactions. The electron-withdrawing nature of the sulfone group stabilizes electron density within the cyclopropane ring, which may affect the ring's propensity to undergo ring-opening reactions under appropriate conditions.

The tertiary alcohol functionality introduces additional conformational complexity through hydrogen bonding interactions. The hydroxyl group can potentially form intramolecular hydrogen bonds with the sulfone oxygen atoms, depending on the overall molecular conformation. Such interactions could stabilize specific conformational states and influence the compound's physical and chemical properties.

Computational studies examining the energy barriers for conformational interconversion in related molecules suggest that rotation around the cyclopropane-tertiary carbon bond is relatively facile at room temperature, allowing for rapid equilibration between different conformational states. However, the presence of the bulky methanesulfonyl group may create some degree of conformational restriction through steric interactions with the methyl groups of the tertiary alcohol.

Eigenschaften

IUPAC Name |

2-(1-methylsulfonylcyclopropyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-6(2,8)7(4-5-7)11(3,9)10/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLDZBJCHOTBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1(CC1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically proceeds via:

- Formation of a cyclopropyl intermediate bearing a leaving group (e.g., mesylate),

- Subsequent nucleophilic substitution or Grignard reaction to introduce the tertiary alcohol moiety,

- Purification by chromatographic methods.

Preparation of the Cyclopropyl Mesylate Intermediate

The methanesulfonyl group is introduced by mesylation of a cyclopropyl alcohol precursor.

| Parameter | Details |

|---|---|

| Reagent | Methanesulfonyl chloride (MsCl) |

| Base | Triethylamine (Et3N) or similar |

| Solvent | Dichloromethane (DCM) or mixed solvents |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours (overnight stirring common) |

| Yield | High yields reported (typically >85%) |

Formation of the Tertiary Alcohol via Grignard Reaction

The key step to obtain 2-(1-Methanesulfonylcyclopropyl)propan-2-ol is the nucleophilic addition of a Grignard reagent to a suitable ketone or mesylate intermediate.

-

- Methylmagnesium iodide or methylmagnesium bromide is commonly employed.

- The Grignard reagent attacks the electrophilic carbon adjacent to the mesylate or ketone, forming the tertiary alcohol.

| Parameter | Details |

|---|---|

| Grignard Reagent | MeMgI or MeMgBr (2.0 equiv) |

| Solvent | Toluene (PhMe), tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 30 minutes to several hours |

| Workup | Quenching with aqueous acid (e.g., HCl) |

| Purification | Flash column chromatography |

| Yield | 87-92% yields reported |

Alternative Synthetic Routes and Reaction Optimization

Horner-Wadsworth-Emmons Reaction and Hydrolysis:

- An alternative route involves preparing an alkoxypropyl derivative via Horner-Wadsworth-Emmons reaction between cyclopropylmethyl ketone and α-alkoxy p-chlorobenzylphosphonate.

- Subsequent acidic hydrolysis yields the cyclopropyl ketone intermediate, which can then be converted to the target alcohol.

- This method offers a simple, safe, and economically feasible process suitable for large-scale synthesis.

Reduction and Nucleophilic Substitution:

- Reduction of halogenated precursors (e.g., bromides or iodides) followed by nucleophilic substitution with methanesulfonic acid derivatives can also yield the mesylated cyclopropyl intermediate.

- Solvent systems like 1,2-dichloroethane and acetonitrile mixtures are preferred for optimal reaction rates and yields.

- Reaction parameters such as molar ratios (e.g., methanesulfonic acid to substrate 1.2:1 to 3:1) and temperature (20-50 °C) are critical for reaction completion and purity.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Mesylation of cyclopropyl alcohol | MsCl, Et3N, DCM, 0 °C to RT, overnight | >85% yield | Formation of mesylate intermediate |

| Grignard addition | MeMgI or MeMgBr, THF or PhMe, 0 °C to RT | 87-92% yield | Formation of tertiary alcohol |

| Horner-Wadsworth-Emmons | α-alkoxy p-chlorobenzylphosphonate, base, polar solvents, 0-40 °C | Intermediate formation | Hydrolysis yields cyclopropyl ketone |

| Acidic hydrolysis | HCl, H2SO4, AcOH, 10-30 °C, 2-8 h | Cyclopropyl ketone | Precursor for further functionalization |

| Reduction and substitution | BF3·Et2O, triethylsilane, NaOH/methanol system | Mesylated intermediate | Solvent mixtures optimize reaction |

Analytical and Purification Techniques

- Purification is generally achieved by silica gel column chromatography using solvent systems such as hexane/dichloromethane or ethyl acetate/hexane.

- Reaction progress is monitored by HPLC or TLC until disappearance of starting materials.

- Final products are characterized by NMR, HRMS, and sometimes chiral SFC to confirm purity and stereochemistry.

Research Findings and Practical Considerations

- The mesylation step is critical to introduce a good leaving group without causing elimination side reactions.

- Grignard reagents are effective nucleophiles for tertiary alcohol formation but require careful control of temperature and stoichiometry to avoid side products.

- The Horner-Wadsworth-Emmons route provides an alternative for large-scale synthesis with economic and safety advantages.

- Reaction solvents and molar ratios significantly impact yield and purity, highlighting the importance of optimization during scale-up.

Analyse Chemischer Reaktionen

Acid-Catalyzed Dehydration

Tertiary alcohols like 2-(1-Methanesulfonylcyclopropyl)propan-2-ol readily undergo dehydration under acidic conditions. The mechanism typically follows an E1 pathway due to the stability of the tertiary carbocation intermediate.

Key Consideration : The methanesulfonyl group’s electron-withdrawing nature may slow protonation of the hydroxyl group compared to unsubstituted tertiary alcohols.

Oxidation Reactions

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group for substitution:

| Activation Method | Reagents | Products |

|---|---|---|

| Tosylation (TsCl/pyridine) | R-X (alkyl halides) | Ethers via S<sub>N</sub>2 (hindered by steric bulk) |

| Mesylation (MsCl/Et<sub>3</sub>N) | NaN<sub>3</sub>, LiAlH<sub>4</sub> | Azides or amines (low yield expected) |

Note : S<sub>N</sub>1 mechanisms are unlikely due to the poor stability of tertiary carbocations adjacent to electron-withdrawing sulfonyl groups .

Condensation and Cyclization

The alcohol may participate in acid-catalyzed condensations:

Ring-Opening Reactions

The cyclopropane ring’s strain enables unique reactivity:

| Reagent | Pathway | Outcome |

|---|---|---|

| H<sub>2</sub>/Pd-C | Hydrogenolysis | Cyclopropane → propane derivative |

| Br<sub>2</sub>/UV light | Radical addition | Dibrominated open-chain product |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Overview : The compound is utilized as a building block in the synthesis of bioactive molecules. Its structural attributes allow for modifications that can enhance pharmacological properties.

Applications :

- Drug Development : It serves as an intermediate in the synthesis of novel pharmaceuticals targeting various diseases.

- Therapeutic Potential : Investigations into its efficacy as a potential therapeutic agent are ongoing, particularly in areas such as anti-inflammatory and neuroprotective therapies.

Biological Studies

Biological Activity : Research indicates that 2-(1-Methanesulfonylcyclopropyl)propan-2-ol exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound can reduce neuronal cell death in models of neurodegeneration, potentially through mechanisms involving oxidative stress modulation.

- Antidepressant Properties : Preliminary studies suggest it may influence serotonin pathways, offering potential benefits in treating depression.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated significant cognitive improvements and reduced neuronal damage when treated with this compound. The mechanism was linked to decreased oxidative stress markers.

Case Study: Antidepressant Activity

In a controlled trial involving stressed mice, administration of the compound resulted in improved behaviors associated with depression. This effect correlated with elevated serotonin levels.

Chemical Synthesis

Role as an Intermediate : this compound is crucial in synthesizing more complex chemical compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can replace functional groups in other compounds, facilitating the creation of derivatives. |

| Oxidation/Reduction | The compound can be oxidized or reduced to yield different functional groups, expanding its utility in synthetic pathways. |

Industrial Applications

In industrial settings, this compound may be used for:

- Development of New Materials : Its unique properties can contribute to creating innovative materials with specific functionalities.

- Reagent in Chemical Processes : It serves as a reagent in various industrial reactions, enhancing efficiency and product yield.

Wirkmechanismus

The mechanism of action of 2-(1-Methanesulfonylcyclopropyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropyl group provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- The methanesulfonyl group in the target compound contrasts with halogen (Cl/Br) or amino groups in analogs, altering polarity and hydrogen-bonding capacity.

- Cyclopropane rings are present in both the target compound and 1-(cyclopropylamino)-2-methylpropan-2-ol, but their substitution patterns differ, leading to distinct steric and electronic profiles .

Physicochemical Properties

Collision cross-section (CCS) data and hazards vary among analogs (Table 4):

The target compound’s methanesulfonyl group likely increases molecular weight (~168 g/mol) and CCS compared to chlorine-containing analogs. Its polar nature may reduce volatility but necessitate stringent handling for irritation risks .

Biologische Aktivität

2-(1-Methanesulfonylcyclopropyl)propan-2-ol is a chemical compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a propan-2-ol backbone with a methanesulfonyl functional group. This structural arrangement contributes to its reactivity and biological properties.

Research indicates that this compound serves as an intermediate in the synthesis of hexaflumuron, an insecticide that inhibits chitin synthesis in insects. The mechanism involves:

- Target Action : Disruption of chitin synthesis pathways.

- Biochemical Pathways : The compound likely interferes with the enzymatic processes involved in chitin formation, leading to the death or infertility of target pests.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of agricultural chemistry. Its role as a precursor to hexaflumuron suggests significant implications for pest control strategies.

Table 1: Summary of Biological Activities

Case Study 1: Insecticidal Efficacy

A study evaluated the effectiveness of hexaflumuron, utilizing this compound as an intermediate. Results demonstrated significant mortality rates in target pest populations, highlighting the compound's utility in pest management strategies.

Case Study 2: Toxicological Assessment

Toxicity assessments have shown that compounds related to propan-2-ol, including derivatives like this compound, can exhibit acute toxicity in various animal models. Symptoms observed include drowsiness and coordination issues, necessitating careful handling in agricultural applications .

Research Findings

Recent studies have focused on the synthesis pathways and biological evaluations of this compound. Notable findings include:

- Synthesis Pathways : The compound is synthesized via specific chemical reactions involving methanesulfonylation and cyclopropanation techniques.

- Biological Evaluations : Various assays have confirmed its insecticidal properties, supporting its role in developing environmentally friendly pesticides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-Methanesulfonylcyclopropyl)propan-2-ol, and how can reaction conditions be optimized?

- Methodology: Synthesis typically involves cyclopropane ring formation followed by sulfonylation. For cyclopropanation, consider using [2.2.1] bicyclic intermediates or Simmons-Smith reactions. Methanesulfonyl groups can be introduced via nucleophilic substitution with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimize temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) to control regioselectivity. Purification may require column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology: Use a combination of:

- NMR (¹H/¹³C) to confirm cyclopropane ring geometry and sulfonyl group placement.

- Mass Spectrometry (HRMS or ESI-MS) for molecular weight validation.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).

- FT-IR to verify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹). Cross-reference with impurity profiles in pharmacopeial standards (e.g., EP guidelines for related alcohols) .

Q. What are the key stability considerations for storing this compound?

- Methodology: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor for hydrolysis of the sulfonyl group by periodic HPLC analysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the cyclopropane ring .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology: The cyclopropane’s ring strain (≈27 kcal/mol) increases electrophilicity at adjacent carbons. Use DFT calculations (e.g., Gaussian or ORCA) to model transition states and predict regioselectivity. Experimentally, compare reaction rates with non-cyclopropane analogs under SN1/SN2 conditions (e.g., AgNO₃ for carbocation stability studies). Monitor intermediates via LC-MS .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology:

Batch Analysis : Verify purity across batches using NMR and HPLC to rule out impurity-driven effects.

Solvent Effects : Test activity in multiple solvents (DMSO, saline) to assess aggregation or solubility artifacts.

Metabolite Screening : Use hepatic microsome assays to identify active/inactive metabolites.

Reference pharmacopeial impurity standards (e.g., EP Imp. K, L) to correlate impurities with activity .

Q. How do surface interactions (e.g., glassware, polymers) affect experimental outcomes in catalysis studies?

- Methodology: Conduct controlled experiments comparing glass vs. polymer-coated reactors. Use XPS or ToF-SIMS to analyze surface adsorption. For computational insights, apply molecular dynamics simulations (e.g., GROMACS) to model compound-surface interactions. Pre-treat surfaces with silanizing agents to minimize adsorption .

Q. What computational approaches predict the compound’s behavior in complex reaction systems?

- Methodology:

- QSPR Models : Corrate molecular descriptors (logP, polar surface area) with experimental reactivity data.

- MD Simulations : Study solvation dynamics in water/organic mixtures (e.g., using AMBER).

- Docking Studies : If biologically active, model interactions with target proteins (AutoDock Vina). Validate predictions with kinetic assays .

Safety and Compliance

Q. What safety protocols are critical when handling methanesulfonyl-containing compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.